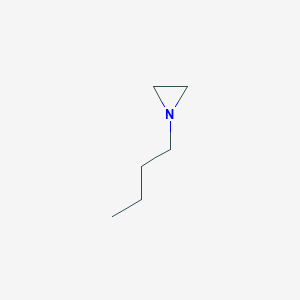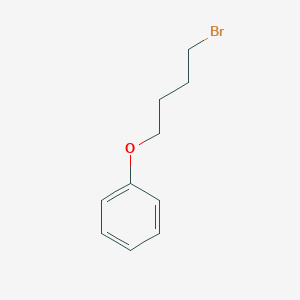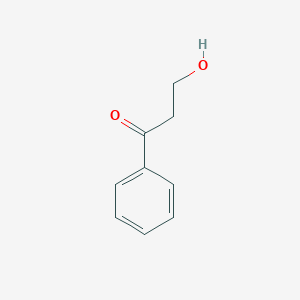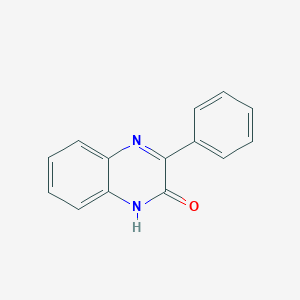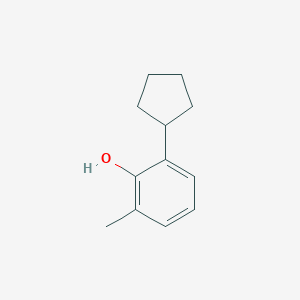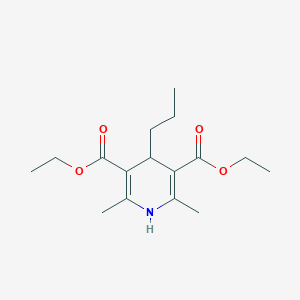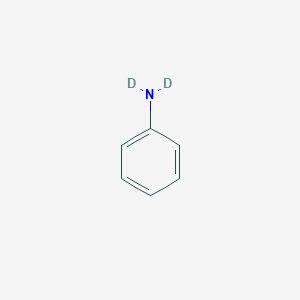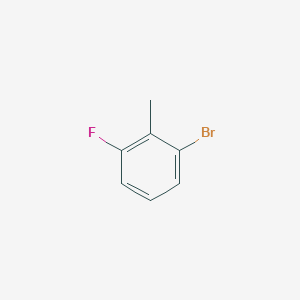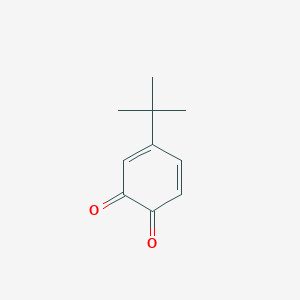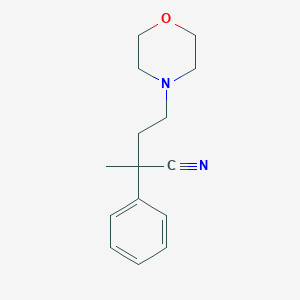![molecular formula C12H14F9NO4S B073735 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester CAS No. 1492-87-1](/img/structure/B73735.png)
2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNBA is a fluorinated derivative of methacrylamide, which is commonly used in the synthesis of polymers and other materials. MNBA has been found to have several applications in scientific research, including as a crosslinking agent, a fluorescent probe, and a modifier of surface properties.
Scientific Research Applications
2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester has several applications in scientific research, including as a crosslinking agent, a fluorescent probe, and a modifier of surface properties. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can be used to crosslink proteins and other biomolecules, which can be useful in the development of biomaterials and drug delivery systems. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can also be used as a fluorescent probe to study biological processes such as protein-protein interactions and enzyme activity. Additionally, 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can modify the surface properties of materials, which can be useful in the development of biosensors and other diagnostic tools.
Mechanism Of Action
The mechanism of action of 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester is not well understood, but it is believed to involve the formation of covalent bonds with biomolecules such as proteins and nucleic acids. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester contains a fluorinated sulfonamide group, which is known to form strong hydrogen bonds with biological molecules. The fluorinated group also makes 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester highly hydrophobic, which can affect its interactions with biological molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester are not well studied, but it is believed to have minimal toxicity and low immunogenicity. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester has been shown to be stable in biological fluids and can be used in vivo and in vitro experiments. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester has also been shown to have low cytotoxicity and hemolytic activity, which makes it a promising candidate for biomedical applications.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester in lab experiments include its stability, low cytotoxicity, and ability to modify the surface properties of materials. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can also be used as a fluorescent probe, which can be useful in studying biological processes. The limitations of using 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester in lab experiments include its high cost and limited availability. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester is also highly hydrophobic, which can affect its interactions with biological molecules.
Future Directions
There are several future directions for 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester research, including the development of 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester-based biomaterials and drug delivery systems. 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can also be used as a fluorescent probe to study biological processes such as protein-protein interactions and enzyme activity. Additionally, 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can be modified to improve its solubility and interactions with biological molecules. Further research is needed to fully understand the mechanism of action and potential applications of 2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester in scientific research.
Synthesis Methods
2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester can be synthesized by reacting 2-propenoic acid with 4-amino-N-(nonafluorobutyl)sulfonylbutanamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is carried out under an inert atmosphere such as nitrogen or argon. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
properties
CAS RN |
1492-87-1 |
|---|---|
Product Name |
2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester |
Molecular Formula |
C12H14F9NO4S |
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]butyl prop-2-enoate |
InChI |
InChI=1S/C12H14F9NO4S/c1-3-8(23)26-7-5-4-6-22(2)27(24,25)12(20,21)10(15,16)9(13,14)11(17,18)19/h3H,1,4-7H2,2H3 |
InChI Key |
PGYDZCBTWHHAQX-UHFFFAOYSA-N |
SMILES |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Other CAS RN |
1492-87-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




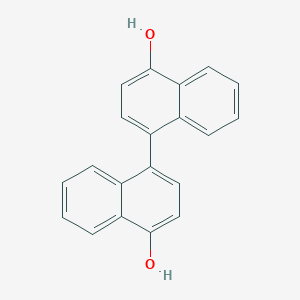
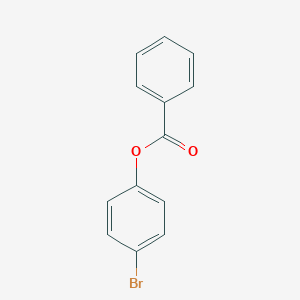
![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)
